molecular formula C6H12O6 B1606791 alpha-D-Talopyranose CAS No. 7282-81-7

alpha-D-Talopyranose

Cat. No. B1606791
CAS RN: 7282-81-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-URLGYRAOSA-N
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Description

Alpha-D-Talopyranose is a type of monosaccharide, specifically a hexose, which means it is a sugar unit containing six carbon atoms . Its molecular formula is C6H12O6 . It is also known by other names such as D (+)-Talose and D-Talopyranose .


Synthesis Analysis

The synthesis of alpha-D-Talopyranose involves the formation of cyclic hemiacetals . This process is favored for five and six-membered rings due to their low angle and eclipsing strain . The cyclic structures are termed furanose (five-membered) or pyranose (six-membered), reflecting the ring size relationship to the common heterocyclic compounds furan and pyran .


Molecular Structure Analysis

The molecular structure of alpha-D-Talopyranose consists of six carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The average mass is 180.156 Da and the monoisotopic mass is 180.063385 Da .


Chemical Reactions Analysis

The chemical reactions involving alpha-D-Talopyranose are complex and can involve various processes such as the formation of acetal derivatives . These reactions can alter the selectivity of the compound .


Physical And Chemical Properties Analysis

Alpha-D-Talopyranose has a molecular weight of 180.156 Da . It is a small molecule, which is typical for monosaccharides .

Scientific Research Applications

Carbohydrate Hydration and Stereochemistry

Alpha-D-Talopyranose, in its study with Beta-D-Galactopyranose, demonstrates significant insights into carbohydrate hydration. A molecular dynamics simulation highlighted the intramolecular oxygen distances and hydrogen bonding with water, showing that the stereochemistry of the molecule influences the average number of hydrogen bonds of the hydroxy groups. Alpha-D-Talopyranose exhibited an intramolecular hydrogen bond between HO-2 and HO-4, which in turn affects its apparent hydrophobicity compared to D-Galactose (Galema, Howard, Engberts, & Grigera, 1994).

Chemical Structure and Synthesis

The structural characterization of various substances like lipopolysaccharide O antigens from Burkholderia pseudomallei, showed the presence of alpha-D-Talopyranose in their composition. These findings are crucial for understanding bacterial structures and could aid in vaccine development (Perry, Maclean, Schollaardt, Bryan, & Ho, 1995).

Ligand Epimerization and Protein Targeting

In a study on O2 and O3-derivatized methyl beta-D-talopyranosides, it was found that Galectin-4C and 8N preferred the D-talopyranose configuration over the natural ligand D-galactopyranose configuration. This research paves the way for developing selective inhibitors for specific galectins (Oberg, Blanchard, Leffler, & Nilsson, 2008).

Exopolysaccharide Production and Characterization

A study on Sphingobium yanoikuyae BBL01 identified the production of an exopolysaccharide containing alpha-D-Talopyranose. This EPS showed potential biotechnological applications due to its stability and metal-complexion activity, indicating its use as a thickening and gelling agent in food-related applications (Bhatia, Gurav, Choi, Choi, Kim, Song, Lee, Park, Lee, Kim, Ahn, & Yang, 2021).

Chemoenzymatic Synthesis

Alpha-D-Talopyranose has also been a focal point in chemoenzymatic synthesis studies. One such study involved the synthesis of carba-beta-L-galactopyranose, carba-beta-L-talopyranose, and carba-alpha-L-talopyranose from methyl benzoate, using the cis-dihydrodiol metabolite as a precursor. The research provided a methodology for synthesizing these carbasugars, which are essential in understanding carbohydrate chemistry (Boyd, Sharma, Bowers, Coen, Malone, O'Dowd, Stevenson, & Allen, 2010).

Safety And Hazards

When handling alpha-D-Talopyranose, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-URLGYRAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015882
Record name alpha-​D-​Talopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Talopyranose

CAS RN

7282-81-7
Record name α-D-Talopyranose
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Record name alpha-D-Talopyranose
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Record name alpha-​D-​Talopyranose
Source EPA DSSTox
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Record name α-D-talopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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